1H-Benzotriazole, sodium salt

Description

The exact mass of the compound 1H-Benzotriazole, sodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Benzotriazole, sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzotriazole, sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

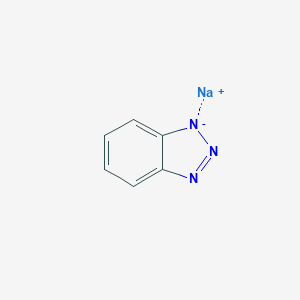

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;benzotriazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N3.Na/c1-2-4-6-5(3-1)7-9-8-6;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCQWBKETUXWSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)[N-]N=N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N3Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065868 | |

| Record name | Sodium 1H-benzotriazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1H-Benzotriazole, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15217-42-2 | |

| Record name | 1H-Benzotriazole, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015217422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazole, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 1H-benzotriazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1H-benzotriazolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Chemical Properties of 1H-Benzotriazole, Sodium Salt

This guide provides a comprehensive overview of the fundamental chemical properties of 1H-Benzotriazole, sodium salt (also known as sodium benzotriazolide). It is intended for researchers, scientists, and professionals in drug development who utilize or are investigating this versatile chemical compound. This document moves beyond a simple recitation of facts to offer insights into the causality of its behavior and its practical applications in various scientific domains.

Introduction: The Significance of the Benzotriazole Moiety and its Sodiated Form

1H-Benzotriazole and its derivatives are a cornerstone in various fields, from industrial corrosion inhibition to the synthesis of complex pharmaceutical agents.[1][2] The sodium salt of 1H-Benzotriazole, in particular, offers distinct advantages over its parent compound, primarily due to its enhanced solubility in aqueous media and its heightened nucleophilicity. These characteristics make it a valuable reagent and a subject of significant scientific interest. This guide will delve into the core chemical principles that govern the utility of 1H-Benzotriazole, sodium salt.

Molecular Structure and Physicochemical Properties

The fundamental properties of 1H-Benzotriazole, sodium salt stem from its unique molecular architecture. The molecule consists of a benzene ring fused to a 1,2,3-triazole ring, with a sodium cation associated with the deprotonated triazole nitrogen.

Diagram: Chemical Structure of 1H-Benzotriazole, Sodium Salt

Caption: Structure of 1H-Benzotriazole, sodium salt.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄N₃Na | [3][4] |

| Molecular Weight | 141.11 g/mol | [4][5] |

| CAS Number | 15217-42-2 | [3][6] |

| Appearance | White to off-white crystalline powder | [5] |

| pKa of parent acid (1H-Benzotriazole) | 8.2 | [5] |

| Solubility in Water | Highly soluble (approx. 1000 g/L at 20°C) | [7] |

| Solubility in Other Solvents | Soluble in lower alcohols (e.g., methanol, ethanol), ethylene glycol, chloroform, benzene, and toluene. | [8] |

The significant increase in water solubility compared to the parent 1H-Benzotriazole (approximately 20 g/L) is a direct consequence of its ionic nature.[9][10] This property is paramount in applications requiring aqueous formulations, such as in cooling water systems and as a reagent in certain aqueous-phase organic reactions.

Spectroscopic and Structural Characterization

For any researcher, the ability to unequivocally identify and characterize a compound is essential. This section details the expected spectroscopic signatures of 1H-Benzotriazole, sodium salt.

Infrared (IR) Spectroscopy

Key IR absorptions for the benzotriazolide anion:

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

C=C ring stretching (benzene): ~1450-1600 cm⁻¹

-

N=N stretching (triazole): ~1416 cm⁻¹[11]

-

C-N stretching: ~1228 cm⁻¹[11]

-

Aromatic C-H out-of-plane bending: ~740-780 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following are the anticipated chemical shifts for 1H-Benzotriazole, sodium salt in a common deuterated solvent.

¹H NMR (in D₂O): The aromatic protons of the benzotriazolide anion are expected to appear as two multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm. The symmetry of the anion may lead to a simpler spectrum compared to some unsymmetrically substituted derivatives.

¹³C NMR (in D₂O): The spectrum will show signals corresponding to the carbon atoms of the fused ring system. The carbons of the benzene ring will resonate in the typical aromatic region (δ 110-150 ppm).

It is important to note that the exact chemical shifts can be influenced by the solvent and the concentration of the sample.[12]

Crystallographic Data

To date, a detailed single-crystal X-ray diffraction structure of 1H-Benzotriazole, sodium salt is not widely available in open-access crystallographic databases. Such a study would provide invaluable information on the coordination of the sodium ion, the bond lengths and angles within the benzotriazolide anion in the solid state, and the packing of the molecules in the crystal lattice. This information would be particularly useful for understanding its solid-state properties and for computational modeling studies.

Synthesis and Reactivity

Synthetic Methodologies

The primary route to 1H-Benzotriazole, sodium salt involves a two-step process.

Diagram: Synthetic Pathway to 1H-Benzotriazole, Sodium Salt

Caption: General synthetic route to 1H-Benzotriazole, sodium salt.

-

Synthesis of 1H-Benzotriazole: The precursor, 1H-Benzotriazole, is most commonly synthesized via the diazotization of o-phenylenediamine with sodium nitrite in an acidic medium, such as acetic acid.[5][10] This is followed by an intramolecular cyclization to form the benzotriazole ring.

-

Formation of the Sodium Salt: 1H-Benzotriazole is a weak acid (pKa ≈ 8.2) and can be readily deprotonated by a strong base to form the sodium salt.[5] Common bases used for this purpose include sodium hydroxide and sodium methoxide. The reaction is typically carried out in a suitable solvent like methanol, from which the sodium salt can be isolated.

Experimental Protocol: Laboratory-Scale Synthesis of 1H-Benzotriazole, Sodium Salt from 1H-Benzotriazole

-

Dissolution: Dissolve a known molar equivalent of 1H-Benzotriazole in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Slowly add one molar equivalent of sodium hydroxide solution or sodium methoxide to the stirring solution at room temperature.

-

Reaction: Continue stirring the mixture for a specified period (e.g., 1-2 hours) to ensure complete deprotonation.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid can be washed with a non-polar solvent like diethyl ether to remove any unreacted starting material and then dried under vacuum to yield the purified 1H-Benzotriazole, sodium salt.

Chemical Reactivity and Applications in Synthesis

The enhanced nucleophilicity of the benzotriazolide anion makes 1H-Benzotriazole, sodium salt a valuable reagent in organic synthesis, particularly in N-alkylation reactions.

Regioselective N-Alkylation: The alkylation of benzotriazole can result in two isomers: N1- and N2-substituted products. The use of the pre-formed sodium salt simplifies the reaction by obviating the need for an additional base and can influence the regioselectivity of the alkylation.[5] Generally, the reaction of the benzotriazolide anion with an alkyl halide favors the formation of the N1-alkylated product.[1] This is a crucial consideration in the synthesis of various biologically active molecules where specific substitution patterns are required.

Utility in Drug Development: While 1H-Benzotriazole itself is not typically the active pharmacophore, the benzotriazole moiety is a "privileged scaffold" in medicinal chemistry.[6] Its derivatives have been shown to possess a wide range of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2] 1H-Benzotriazole, sodium salt serves as a key intermediate in the synthesis of these derivatives, facilitating the introduction of various substituents onto the benzotriazole core structure.

Core Applications and Mechanisms of Action

Corrosion Inhibition

The most prominent industrial application of 1H-Benzotriazole, sodium salt is as a corrosion inhibitor, particularly for copper and its alloys.[13]

Diagram: Mechanism of Corrosion Inhibition

Caption: Simplified mechanism of copper corrosion inhibition by benzotriazolide.

The mechanism of action involves the formation of a protective, passive film on the metal surface. The benzotriazolide anion adsorbs onto the copper surface and forms a stable, insoluble complex with copper ions. This polymeric film acts as a physical barrier, isolating the metal from the corrosive environment and preventing further oxidation.

Other Applications

Beyond corrosion inhibition, derivatives of 1H-Benzotriazole, for which the sodium salt is a key precursor, are used as:

-

UV Stabilizers: In plastics and coatings to prevent degradation from ultraviolet radiation.[5]

-

Antifogging Agents: In photographic emulsions.

Safety and Handling

1H-Benzotriazole, sodium salt is classified as harmful if swallowed and can cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

1H-Benzotriazole, sodium salt is a compound of significant chemical and industrial importance. Its enhanced aqueous solubility and nucleophilicity compared to its parent acid make it an invaluable tool in both industrial applications, such as corrosion inhibition, and in the synthesis of complex organic molecules with potential therapeutic applications. A thorough understanding of its fundamental chemical properties, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

-

Bruker. (n.d.). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol. Retrieved from [Link]

-

Beilstein Journals. (2020). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1H-Benzotriazole, sodium salt. Retrieved from [Link]

- Cai, Y.-H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(2), 673-678.

-

Reddit. (2021, February 23). NMR help. r/Chempros. Retrieved from [Link]

- Al-Saadi, A. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078.

-

GSC Online Press. (2020). Review on synthetic study of benzotriazole. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

-

PubChem. (n.d.). sodium 1H-benzotriazolide. Retrieved from [Link]

-

Metathesis. (2024, April 28). Synthesis of Sodium Benzotriazole. Retrieved from [Link]

- Zhang, Y., et al. (2007). Synthesis of Benzotriazoles from Benzynes and Azides. The Journal of Organic Chemistry, 72(25), 9834–9837.

-

Tolyltriazole-Benzotriazole.com. (n.d.). Sodium Benzotriazole. Retrieved from [Link]

-

NIST. (n.d.). 1H-Benzotriazole. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Sodium benzotriazole. Retrieved from [Link]

-

TSI Journals. (n.d.). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Retrieved from [Link]

-

PubMed. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Retrieved from [Link]

-

NIST. (n.d.). 1H-Benzotriazole. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the Benzotriazole powder. Retrieved from [Link]

- Pinho, S. P., & Macedo, E. A. (2005). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents.

-

ResearchGate. (2005). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Benzotriazole-1-methanol. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium benzotriazole | C6H5N3Na | CID 53446015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. sodium 1H-benzotriazolide | C6H4N3Na | CID 3517935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (PDF) 1-Benzyloxy-1h-Benzotriazole - Acta Crystallographica [research.amanote.com]

- 8. rsc.org [rsc.org]

- 9. chemistry.alanearhart.org [chemistry.alanearhart.org]

- 10. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Sodium Benzotriazole in Aqueous and Non-Aqueous Systems

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of sodium benzotriazole (Na-BTA), a preeminent corrosion inhibitor and UV stabilizer. Designed for researchers, formulation chemists, and drug development professionals, this document moves beyond a simple recitation of data to explore the fundamental principles governing the dissolution of Na-BTA in a variety of solvent systems. We delve into the molecular basis of its solubility, the profound influence of environmental factors such as temperature and pH, and the impact of co-solutes. Where precise quantitative data is not publicly available, we ground our discussion in established thermodynamic and chemical equilibrium principles. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the empirical determination of Na-BTA solubility, empowering researchers to generate the precise data required for their specific applications.

Introduction: The Versatility and Importance of Sodium Benzotriazole

Sodium benzotriazole (CAS 15217-42-2) is the sodium salt of 1H-benzotriazole, a heterocyclic aromatic compound. The introduction of the sodium salt dramatically enhances the aqueous solubility compared to its parent compound, benzotriazole, making it exceptionally useful in a wide array of applications.[1][2] Its primary function is as a highly effective corrosion inhibitor, particularly for copper and its alloys ("yellow metals"), where it forms a durable, passive protective film on the metal surface.[3] This property is critical in industrial water treatment, automotive cooling systems, metalworking fluids, and aircraft deicing fluids.[4][5][6] Additionally, sodium benzotriazole serves as a UV stabilizer in plastics and coatings, protecting materials from photodegradation.[6]

Understanding the solubility of Na-BTA is paramount for optimizing its performance. Proper dissolution ensures homogeneous concentration in formulations, predictable efficacy in corrosion inhibition, and stability in storage. This guide provides the foundational knowledge required to harness its properties effectively.

The Molecular Basis of Sodium Benzotriazole Solubility

The solubility of a solute is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is thermodynamically favored when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions.

Sodium benzotriazole is an organic salt. Its structure consists of a sodium cation (Na⁺) and a benzotriazolide anion (C₆H₄N₃⁻). This ionic nature is the primary driver of its solubility characteristics.

-

In Polar Protic Solvents (e.g., Water, Alcohols, Glycols): The high solubility of Na-BTA in these solvents is attributed to strong ion-dipole interactions. The positive sodium ion is readily solvated by the negative dipole of the oxygen atom in water, methanol, or ethylene glycol. The benzotriazolide anion, with its electron-rich nitrogen atoms, can participate in hydrogen bonding with the solvent's hydroxyl protons. This extensive solvation shell effectively shields the ions from each other, preventing recrystallization and favoring the dissolved state.

-

In Polar Aprotic Solvents (e.g., Acetone): While less effective than protic solvents, polar aprotic solvents can still dissolve Na-BTA to some extent through dipole-dipole interactions.

-

In Non-Polar Solvents (e.g., Toluene, Benzene): Na-BTA is also reported to be soluble in some non-polar aromatic solvents.[3][4] This can be attributed to the non-polar benzene ring portion of the benzotriazolide anion, which can engage in favorable van der Waals (specifically, π-π stacking) interactions with aromatic solvent molecules. However, the ionic part of the molecule is poorly solvated, limiting overall solubility compared to polar solvents.

Quantitative and Qualitative Solubility Data

While qualitative descriptions of Na-BTA solubility are abundant, precise quantitative data, particularly in non-aqueous systems and across a range of temperatures, is sparse in publicly available literature. The data presented here is a synthesis of available information.

Solubility in Aqueous Solutions

Sodium benzotriazole exhibits exceptionally high solubility in water. This is its most significant physical property for many applications.

Table 1: Aqueous Solubility of Sodium Benzotriazole

| Temperature | Solubility (g / L of H₂O) | Molar Solubility (mol/L) | Citation(s) |

| 20 °C (68 °F) | 1000 | ~7.09 | [7][8] |

Note: The molar mass of sodium benzotriazole (C₆H₄N₃Na) is approximately 141.11 g/mol .

For comparison, the parent compound, 1H-benzotriazole, has a much lower water solubility of approximately 20-25 g/L at room temperature.[9][10]

Solubility in Non-Aqueous and Mixed Solvents

Na-BTA is widely reported as being soluble or miscible in various organic solvents, which is critical for formulations where water is not the primary component, such as in certain lubricants or specialized coolants.

Table 2: Qualitative Solubility of Sodium Benzotriazole in Various Solvents

| Solvent | Solvent Type | Reported Solubility | Citation(s) |

| Water (H₂O) | Polar Protic | Highly Soluble | [1][5][7][8] |

| Methanol (CH₃OH) | Polar Protic | Miscible / Soluble | [3][4] |

| Ethanol (C₂H₅OH) | Polar Protic | Miscible / Soluble | [3][4] |

| Ethylene Glycol (C₂H₆O₂) | Polar Protic | Miscible / Soluble | [1][3][4] |

| Chloroform (CHCl₃) | Polar Aprotic | Soluble | [3][4][5] |

| Benzene (C₆H₆) | Non-Polar Aromatic | Soluble | [3] |

| Toluene (C₇H₈) | Non-Polar Aromatic | Soluble | [3][4] |

Note: "Miscible" implies solubility in all proportions.

Factors Influencing Solubility: A Deeper Dive

The practical solubility of sodium benzotriazole is not a fixed value but is highly dependent on the chemical and physical environment. Understanding these factors is crucial for formulation and application success.

The Critical Role of pH

The effect of pH on the aqueous solubility of Na-BTA is one of the most important factors to consider. Benzotriazole is a weak acid with a pKa of approximately 8.2.[11] Its sodium salt is, therefore, the salt of a weak acid and a strong base.

The solubility is dictated by the following equilibrium:

C₆H₄N₃⁻Na⁺ (aq) + H⁺ ⇌ C₆H₅N₃ (s) + Na⁺ (aq) (Highly Soluble)(Poorly Soluble)

-

In Alkaline to Neutral Conditions (pH > ~7): The equilibrium lies far to the left. The compound exists predominantly in its dissociated, highly soluble ionic form (benzotriazolide anion and sodium cation). Commercial aqueous solutions of Na-BTA are typically alkaline, with a pH of 11-12.5, ensuring maximum solubility and stability.

-

In Acidic Conditions (pH < ~7): As the concentration of H⁺ ions increases, the equilibrium shifts to the right. The benzotriazolide anion is protonated to form the free acid, 1H-benzotriazole. Since 1H-benzotriazole is significantly less soluble (~20 g/L) than its sodium salt (~1000 g/L), it will precipitate out of solution if its solubility limit is exceeded.

This behavior is a critical consideration in formulations. If Na-BTA is to be used in an acidic medium, precipitation may occur, drastically reducing its efficacy.

Caption: pH-dependent equilibrium of sodium benzotriazole.

The Influence of Temperature

For most solid solutes, the dissolution process is endothermic, meaning it absorbs heat from the surroundings (ΔH_solution > 0). According to Le Châtelier's principle, increasing the temperature of an endothermic system will shift the equilibrium towards the products, resulting in increased solubility.

The Effect of Co-solutes and Ionic Strength ("Salting Out")

The presence of other dissolved salts can decrease the solubility of sodium benzotriazole, a phenomenon known as the "salting-out" effect.[13][14] When a high concentration of another electrolyte (e.g., sodium chloride, sodium sulfate) is added to an aqueous solution of Na-BTA, the water molecules become heavily engaged in solvating the ions of the added salt. This reduces the number of "free" water molecules available to solvate the sodium and benzotriazolide ions, leading to an increase in the effective concentration of Na-BTA and potential precipitation.[15][16]

This effect is highly dependent on the specific ions present and their concentrations. In applications involving high ionic strength solutions, such as certain industrial brines or wastewater streams, the potential for salting out must be considered and experimentally verified.

Experimental Protocol: Determination of Solubility via the Equilibrium Method

As a self-validating system, the ability to empirically determine solubility is a core competency. The following protocol describes a robust method for determining the equilibrium solubility of sodium benzotriazole in a given solvent system at a specific temperature. The method relies on UV-Vis spectrophotometry for quantification, as the benzotriazole molecule has a strong UV absorbance.

Principle

An excess of solid sodium benzotriazole is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved Na-BTA in the clear filtrate is determined using a pre-calibrated UV-Vis spectrophotometer.

Materials and Equipment

-

Sodium Benzotriazole (solid, high purity)

-

Solvent of interest (e.g., deionized water, ethanol, 50/50 ethylene glycol/water)

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker bath or magnetic stirrer with hotplate

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

Part A: Calibration Curve Preparation

-

Prepare a Primary Stock Solution: Accurately weigh approximately 1.000 g of sodium benzotriazole and dissolve it in the solvent of interest in a 100 mL volumetric flask. Fill to the mark. This creates a ~10 g/L stock solution.

-

Prepare Working Standards: Perform a series of serial dilutions from the stock solution to create at least five standards of known concentration. The concentration range should be chosen to give an absorbance between 0.1 and 1.0 AU (Absorbance Units).

-

Measure Absorbance: Using the solvent as a blank, measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for benzotriazole, which is typically around 280 nm.

-

Plot Calibration Curve: Plot Absorbance vs. Concentration (in g/L or mg/L). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be > 0.995 for a valid calibration.

Part B: Equilibrium Solubility Measurement

-

Prepare Saturated Solution: Add an excess amount of solid sodium benzotriazole to a known volume of the solvent in a sealed flask (e.g., add ~2g to 10 mL of an alcohol, or a much larger amount for water). The presence of undissolved solid is essential.

-

Equilibration: Place the flask in the temperature-controlled shaker bath set to the desired temperature. Agitate the slurry for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required.

-

Sampling and Filtration: Once equilibrated, stop the agitation and allow the excess solid to settle. Carefully draw a sample of the supernatant using a syringe and immediately attach a syringe filter. Filter the solution into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution and Quantification: Accurately perform a significant dilution of the clear filtrate to bring its concentration into the range of your calibration curve. For water, a 1:1000 or greater dilution may be necessary.

-

Measure Absorbance: Measure the absorbance of the diluted sample at the same λ_max used for the calibration curve.

-

Calculate Solubility: Use the absorbance of the diluted sample and the equation from your calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration of the original saturated solution. This final value is the equilibrium solubility.

Conclusion

References

- Benzotriazole Sodium Salt (BTA·Na) | Liquid Copper Corrosion Inhibitor CAS 15217-42-2. (n.d.).

- SODIUM BENZOTRIAZOLE. (n.d.). Ataman Kimya. Retrieved January 13, 2026.

- SODIUM BENZOTRIAZOLE. (n.d.). Ataman Kimya. Retrieved January 13, 2026.

- Factory Supply Sodium Benzotriazole Salt 40% Liquid. (n.d.). Nanjing Richchem. Retrieved January 13, 2026.

- Sodium Benzotriazole CAS 15217-42-2 - Chemical Supplier Unilong. (n.d.). Unilong. Retrieved January 13, 2026.

- Evaluation of corrosion inhibitors. (n.d.).

- Corrosion Inhibitor Test Methods. (n.d.). Scribd. Retrieved January 13, 2026.

- Benzotriazole sodium salt. (2024, April 9). ChemBK. Retrieved January 13, 2026.

- Corrosion Inhibitors and Corrosion Inhibitor Selection. (n.d.). Clariant. Retrieved January 13, 2026.

- Sodium 1,2,3-Benzotriazole. (2024, April 9). ChemBK. Retrieved January 13, 2026.

- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2022). MDPI. Retrieved January 13, 2026.

- The main components and solubility of commercial corrosion inhibitors. (2019).

- Benzotriazole Salts - Corrosion Inhibitors. (n.d.). Wincom Inc. Retrieved January 13, 2026.

- Salting out. (n.d.). Wikipedia. Retrieved January 13, 2026.

- What is 1-2-3 Benzotriazole BTA. (n.d.).

- Sodium Benzotriazole. (n.d.). Tolyltriazole-Benzotriazole.com. Retrieved January 13, 2026.

- How do you dissolve benzotriazole??? (2005, September 11). Photrio.com Photography Forums. Retrieved January 13, 2026.

- Benzotriazole. (n.d.). Wikipedia. Retrieved January 13, 2026.

- Sodium Benzotriazole 40% Liquid. (n.d.). North Metal and Chemical Company. Retrieved January 13, 2026.

- 1H-Benzotriazole | 95-14-7. (n.d.). ChemicalBook. Retrieved January 13, 2026.

- Solution Thermodynamics of Benzotriazole in Different Pure Solvents. (2018).

- (PDF) salting out. (2020, December 27).

- Understanding Salting In and Salting Out: Salt as a Protein Purification Tool. (n.d.). GoldBio. Retrieved January 13, 2026.

- Benzotriazole, Glycol and Alcohol Manufacturer and Supply. (n.d.). Wincom, Inc. LLC. Retrieved January 13, 2026.

- Salting out – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 13, 2026.

- Enhancing Extractions by Salting Out. (2023, August 1).

- Solubility Table for Water at Temperature. (n.d.). Sigma-Aldrich. Retrieved January 13, 2026.

- Enthalpy of solution of electrolytes. (n.d.). National Institute of Standards and Technology. Retrieved January 13, 2026.

- 1H-Benzotriazole | C6H5N3 | CID 7220. (n.d.). PubChem, NIH. Retrieved January 13, 2026.

- Sodium benzotriazole | C6H5N3Na | CID 53446015. (n.d.). PubChem, NIH. Retrieved January 13, 2026.

- Benzotriazole: An overview on its versatile biological behavior. (2020). PubMed Central, NIH. Retrieved January 13, 2026.

- pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. (n.d.). CR Com. Retrieved January 13, 2026.

Sources

- 1. watercarechem.com [watercarechem.com]

- 2. Sodium Benzotriazole, Corrosion Inhibitors | Wincom Inc. [wincom-inc.com]

- 3. ataman-chemicals.com [ataman-chemicals.com]

- 4. Factory Supply Sodium Benzotriazole Salt 40% Liquid [tolyltriazole-benzotriazole.com]

- 5. Sodium Benzotriazole CAS 15217-42-2 - Chemical Supplier Unilong [unilongindustry.com]

- 6. Sodium Benzotriazole [tolyltriazole-benzotriazole.com]

- 7. Benzotriazole sodium salt [chembk.com]

- 8. chembk.com [chembk.com]

- 9. What is 1-2-3 Benzotriazole BTA - IRO Water Treatment [irowater.com]

- 10. 1H-Benzotriazole | 95-14-7 [chemicalbook.com]

- 11. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Salting out - Wikipedia [en.wikipedia.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. goldbio.com [goldbio.com]

An In-depth Technical Guide to the Thermal Decomposition Profile and Stability of 1H-Benzotriazole, Sodium Salt

Executive Summary: This guide provides a comprehensive analysis of the thermal stability and decomposition profile of 1H-Benzotriazole, sodium salt (BTA-Na). Primarily utilized as a corrosion inhibitor, especially for copper and its alloys, the thermal behavior of BTA-Na is a critical parameter for ensuring safety, efficacy, and proper handling in industrial applications and drug development processes.[1][2][3] This document details the experimental methodologies, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), used to characterize its thermal properties. It presents a synthesized analysis of the decomposition pathway, identifying key temperature ranges, mass loss events, and potential hazardous byproducts. The findings underscore the material's stability under normal ambient conditions while highlighting the potential for exothermic decomposition at elevated temperatures, which necessitates strict handling and storage protocols.[1][4]

Introduction to 1H-Benzotriazole, Sodium Salt (BTA-Na)

1H-Benzotriazole, sodium salt (CAS No: 15217-42-2) is the sodium salt of the weakly acidic 1H-Benzotriazole (pKa ≈ 8.2).[2] This modification significantly enhances its solubility in aqueous systems, making it a highly effective and versatile corrosion inhibitor in applications such as cooling water treatments, antifreeze formulations, and metalworking fluids.[2][3] Its protective action stems from its ability to form a stable, chemisorbed passive film on metal surfaces, insulating the metal from corrosive agents.[2] Beyond its primary role in materials science, BTA-Na and its parent compound are foundational in organic synthesis, serving as precursors for pharmaceuticals and agrochemicals.[5]

Understanding the thermal stability of BTA-Na is paramount for several reasons:

-

Safety: Uncontrolled thermal decomposition can lead to the rapid release of energy and toxic gases, posing significant hazards.[4][6]

-

Process Integrity: In industrial settings, many processes operate at elevated temperatures. Knowledge of the decomposition threshold is crucial to prevent degradation of the inhibitor and subsequent process failure.

-

Storage & Handling: Establishing safe storage temperature limits prevents slow decomposition over time, ensuring the material's long-term efficacy and safety.

This guide synthesizes data to provide a detailed thermal profile, enabling researchers and professionals to implement safe and effective handling protocols.

Core Principles of Thermal Analysis

To rigorously assess the thermal profile of BTA-Na, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is invaluable for determining the temperatures at which decomposition events occur and quantifying the associated mass loss.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This technique identifies thermal transitions such as melting (endothermic) and decomposition (often exothermic), quantifying the energy released or absorbed during these events. A significant exothermic peak can indicate a potential for a thermal runaway reaction.[7]

Experimental Methodology for Thermal Characterization

The following protocols describe a robust, self-validating system for analyzing the thermal properties of BTA-Na. The causality behind specific parameters is explained to ensure technical accuracy and reproducibility.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Preparation: Utilize a calibrated TGA instrument. Ensure the balance is tared and the furnace is clean.

-

Sample Preparation: Place 5-10 mg of powdered BTA-Na into an inert crucible (e.g., alumina or platinum). A smaller sample size is chosen to minimize thermal gradients within the sample and prevent energetic events from damaging the instrument.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is critical to study the intrinsic thermal decomposition without the influence of oxidative side reactions.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This heating rate is standard for screening and provides a good balance between resolution and experimental time.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rate for each decomposition step from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Weigh 2-5 mg of BTA-Na into a hermetically sealed aluminum pan. A pierced lid may be used to allow evolved gases to escape, preventing pressure buildup and pan rupture.[8] Use an empty, sealed pan as a reference.

-

Atmosphere: Maintain a nitrogen purge of 20-50 mL/min to provide a stable, inert thermal environment.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. The upper limit is chosen to capture the main decomposition events without reaching temperatures that could cause highly energetic, uncontrolled decomposition.

-

-

Data Analysis: Record the heat flow versus temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (decomposition). Integrate the area under the exothermic peaks to quantify the energy of decomposition (ΔHd).

Experimental Workflow Diagram

Caption: Workflow for Thermal Analysis of BTA-Na.

Thermal Decomposition Profile and Analysis

While specific data for 1H-Benzotriazole, sodium salt is sparse in readily available literature, a comprehensive profile can be constructed by analyzing data from its parent compound, 1H-Benzotriazole (BTH), and related derivatives, alongside safety data for the salt itself.

BTH is known to melt around 100 °C and boil at 350 °C.[7] TGA/DSC studies on related compounds show that decomposition typically begins at temperatures exceeding 150-200 °C.[7][8] For instance, a study on a benzotriazole derivative showed a major decomposition event starting around 243 °C, which was strongly exothermic.[7] Another report notes that for 1H-benzotriazole, a high exothermic decomposition energy of 1590 J/g should be considered, although an endothermic melting barrier at 100°C provides a degree of safety at lower temperatures.[9]

For BTA-Na, the decomposition is expected to be an energetic, exothermic process.

Expected Thermal Events:

-

Initial Stage (Dehydration): If the sample is a hydrate, an initial endothermic mass loss corresponding to the loss of water molecules would be observed, typically below 150 °C.

-

Primary Decomposition: A significant, sharp mass loss is anticipated, likely beginning in the range of 200-250 °C. This stage corresponds to the fragmentation of the benzotriazole ring structure. This is expected to be a highly exothermic event, as seen in the DSC thermogram.

-

Secondary Decomposition/Charring: Following the primary event, a slower, more gradual mass loss may occur at higher temperatures (>300 °C), corresponding to the breakdown of more stable intermediate fragments.

Decomposition Products: Upon thermal decomposition, hazardous gases are expected to be generated. Safety Data Sheets consistently list oxides of carbon (CO, CO₂) and nitrogen (NOx) as the primary hazardous decomposition products.[1][6] The fragmentation of the benzotriazole ring would lead to the formation of these gaseous products.

Summary of Expected Thermal Data

| Parameter | Technique | Expected Observation | Significance |

| Tonset (Decomposition) | TGA | ~200 - 250 °C | Onset of significant thermal instability. |

| Peak Decomposition Temp | DTG / DSC | > 240 °C | Temperature of maximum reaction rate. |

| Mass Loss | TGA | Significant mass loss (>50%) in the main decomposition stage. | Indicates fragmentation into volatile products. |

| Decomposition Energy (ΔHd) | DSC | Strong, sharp exotherm | High energy release indicates a potential thermal hazard. |

| Decomposition Products | - | CO, CO₂, NOx | Toxic gas release; requires ventilation and PPE.[1][6] |

Stability Assessment and Safety Implications

Stability: 1H-Benzotriazole, sodium salt is stable under normal ambient temperature and pressure.[1] However, it is incompatible with strong oxidizing agents, strong alkalis, amines, nitrites, and sulfites.[1] Contact with these materials should be avoided.

Hazards and Handling:

-

Thermal Hazard: The primary thermal hazard is the energetic and exothermic decomposition at elevated temperatures.[4] This can generate heat and toxic gases. Containers may explode when heated.[6][10] Therefore, BTA-Na should be kept away from heat, sparks, and open flames.[10][11]

-

Health Hazards: BTA-Na is harmful if swallowed and can cause severe skin burns and serious eye damage.[1][12]

-

Personal Protective Equipment (PPE): When handling BTA-Na, appropriate PPE is mandatory. This includes chemical safety goggles or a face shield, impervious gloves, and protective clothing to prevent skin contact.[1][10] In case of dust or aerosol generation, a NIOSH-approved respirator should be used.[10]

-

Storage: Store in a cool, dry, well-ventilated area in original, tightly sealed containers.[6][10] Avoid exposure to extreme temperatures and direct light.[1]

Logical Relationship Diagram for Safety

Caption: Hazard analysis and mitigation strategy for BTA-Na.

Conclusion

1H-Benzotriazole, sodium salt exhibits good thermal stability under standard storage and application conditions. However, it possesses the potential for a significant exothermic decomposition event when exposed to temperatures exceeding approximately 200 °C. The decomposition process results in the release of hazardous carbon and nitrogen oxides. A thorough understanding of this thermal profile, obtained through techniques like TGA and DSC, is essential for all researchers and professionals. Adherence to strict safety protocols, including temperature control during storage and processing, avoidance of incompatible materials, and the consistent use of appropriate personal protective equipment, is critical to ensure the safe and effective use of this important industrial chemical.

References

- 1H-Benzotriazole, sodium salt | 15217-42-2. (n.d.). Benchchem.

-

TGA and DSC profiles of 1-( N -benzyloxycarbamoyl) benzotriazole ( 1 ). (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Sodium Benzotriazole 40% Liquid - Safety Data Sheet. (n.d.). North Metal and Chemical Company. Retrieved January 13, 2026, from [Link]

-

Material Safety Data Sheet - 1H-Benzotriazole, 98%. (n.d.). Cole-Parmer. Retrieved January 13, 2026, from [Link]

-

Lee, J., et al. (n.d.). Degradation Kinetics and Pathway of 1H-benzotriazole during UV/chlorination Process. ResearchGate. Retrieved January 13, 2026, from [Link]

-

SODIUM BENZOTRIAZOLE. (n.d.). Ataman Kimya A.Ş. Retrieved January 13, 2026, from [Link]

-

Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. (2023). PubMed. Retrieved January 13, 2026, from [Link]

-

The Chemistry of Benzotriazole Derivatives. (n.d.). National Academic Digital Library of Ethiopia. Retrieved January 13, 2026, from [Link]

-

Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: kinetics, mechanisms, products and toxicology. (n.d.). RSC Publishing. Retrieved January 13, 2026, from [Link]

-

Safety Data Sheet. (2016). Retrieved January 13, 2026, from [Link]

-

Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

-

Material Safety Data Sheet - PREVENTOL CI 7-50. (n.d.). Tri-iso. Retrieved January 13, 2026, from [Link]

-

On the explosive properties of 1 H-benzotriazole and 1 H-1,2,3-triazole. (2025). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

- 1. northmetal.net [northmetal.net]

- 2. ataman-chemicals.com [ataman-chemicals.com]

- 3. Sodium Benzotriazole [tolyltriazole-benzotriazole.com]

- 4. tri-iso.com [tri-iso.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. 1H-Benzotriazole, 5-butyl-, sodium salt - Safety Data Sheet [chemicalbook.com]

Quantum Chemical Studies on the Electronic Structure of the Benzotriazole Anion

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Benzotriazole (BTA) and its anionic form are cornerstone molecules in diverse scientific fields, from preventing metal corrosion to serving as a scaffold in medicinal chemistry.[1][2][3] The efficacy of the benzotriazolate anion in these applications is intrinsically linked to its electronic structure. This technical guide provides a comprehensive overview of the application of quantum chemical methods to elucidate the electronic properties of the benzotriazole anion. We delve into the theoretical underpinnings of computational choices, offer a validated, step-by-step protocol for performing Density Functional Theory (DFT) calculations, and discuss the interpretation of key electronic parameters. This document is intended to serve as a practical resource for researchers aiming to model and understand the behavior of this versatile heterocyclic system.

Introduction: The Significance of the Benzotriazolate Anion

Benzotriazole (BTAH) is a bicyclic heterocyclic compound featuring a benzene ring fused to a 1,2,3-triazole ring.[3] It is a weak acid with a pKa of approximately 8.2, readily deprotonating to form the benzotriazolate anion (BTA⁻).[4] This deprotonation is often a critical step in its mechanism of action.

-

Corrosion Inhibition: The BTA anion is a renowned corrosion inhibitor, particularly for copper and its alloys.[1] It forms a stable, polymeric complex on the metal surface, creating a protective barrier against corrosive agents.[5] Understanding the anion's electronic structure, particularly the distribution of its frontier molecular orbitals (HOMO and LUMO), is crucial for explaining its strong chemisorption onto metal surfaces.[1][5]

-

Pharmaceutical Scaffolding: The benzotriazole moiety is a "privileged scaffold" in drug discovery, appearing in a wide range of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[3][6] The electronic properties of the ring system, which can be modulated by the anion formation, influence its ability to participate in crucial biological interactions like π-π stacking and hydrogen bonding.[7]

Quantum chemical calculations provide an invaluable lens through which to examine the anion's properties at an atomic level, offering insights that are often difficult to obtain through experimental means alone.

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of any quantum chemical study hinges on the chosen level of theory and basis set. For a medium-sized organic molecule like the benzotriazole anion, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy.

Why Density Functional Theory (DFT)?

DFT methods calculate the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction. This approach significantly reduces computational expense compared to traditional ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), while often providing comparable accuracy for ground-state properties.

The choice of the exchange-correlation functional within DFT is paramount. For organic heterocycles, hybrid functionals are often the most reliable. The B3LYP functional, which incorporates a portion of the exact Hartree-Fock exchange, has a long track record of providing robust results for the geometries and electronic properties of such systems.[8]

The Role of the Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. The quality of the basis set determines the flexibility the calculation has to describe the spatial distribution of electrons.

-

Pople-style basis sets: A common and effective choice is the 6-311G** (or 6-311G(d,p)) basis set.

-

6-311G: This indicates a triple-zeta split-valence basis set, meaning each atomic orbital is described by three separate functions, providing high flexibility.

-

** (or (d,p)): These are polarization functions. The first asterisk adds 'd' functions to heavy (non-hydrogen) atoms, and the second adds 'p' functions to hydrogen atoms. These functions are critical for accurately describing the anisotropic nature of chemical bonds and lone pairs, which are abundant in the benzotriazole anion.

-

Experimental Protocol: A Validated Computational Workflow

This section provides a step-by-step methodology for calculating the electronic structure of the benzotriazole anion. This protocol is designed to be a self-validating system, ensuring the results correspond to a true energetic minimum.

Step 1: Initial Structure Generation

The first step is to build an initial 3D structure of the benzotriazole anion. This can be done using any molecular modeling software (e.g., Avogadro, GaussView, ChemDraw). The anion is formed by removing the hydrogen from one of the triazole nitrogen atoms of the neutral benzotriazole molecule.

Step 2: Geometry Optimization

The initial structure is a mere guess. Geometry optimization is performed to find the coordinates that correspond to the lowest energy conformation of the molecule.

-

Method: DFT using the B3LYP functional.

-

Basis Set: 6-311G(d,p).

-

Procedure: The calculation iteratively adjusts the atomic positions to minimize the forces on each atom until a stationary point on the potential energy surface is reached.

Step 3: Frequency Analysis (Validation)

This is a critical validation step. A frequency calculation is performed on the optimized geometry at the same level of theory.

-

Purpose: To confirm that the optimized structure is a true energy minimum, not a saddle point (transition state).

-

Validation Criterion: A true minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state, and the optimization must be revisited. This step ensures the trustworthiness of all subsequent calculations.

Step 4: Calculation of Electronic Properties

Once the minimum energy structure is validated, a single-point energy calculation is performed to derive the key electronic properties.

-

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy and distribution of these orbitals provide insights into the molecule's reactivity.

-

Electron Density and Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges, revealing the most nucleophilic/electrophilic sites.

-

Aromaticity Indices: To quantify the aromaticity of the fused rings, indices such as the Nucleus-Independent Chemical Shift (NICS) can be calculated.

The entire computational workflow is summarized in the diagram below.

Caption: A flowchart of the quantum chemical calculation protocol.

Results and Interpretation: Understanding the Electronic Structure

The output of these calculations provides a wealth of quantitative data. Here, we discuss how to interpret these results in the context of the benzotriazole anion's chemical behavior.

Molecular Geometry

Deprotonation to form the anion leads to subtle but significant changes in the molecular geometry compared to neutral BTAH. The bond lengths within the triazole ring are particularly affected, reflecting the delocalization of the negative charge. Comparing calculated bond lengths with experimental X-ray crystallography data for benzotriazolate salts provides a powerful validation of the chosen computational method.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are central to chemical reactivity.

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For the BTA anion, the HOMO is typically a π-orbital delocalized across the entire ring system, with significant density on the nitrogen atoms.[9] This high-energy, electron-rich orbital is responsible for the anion's ability to coordinate to metal surfaces (corrosion inhibition) and act as a nucleophile.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The distribution of the LUMO indicates the sites most susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.

The relationship between these calculated parameters and the molecule's function is illustrated below.

Caption: Relationship between calculated parameters and chemical function.

Charge Distribution and Reactivity

The distribution of the negative charge is not uniform. NBO or Mulliken population analyses typically show that the highest negative charge is localized on the nitrogen atoms of the triazole ring.[10][11] This confirms that these nitrogen atoms are the primary sites for coordination with metal cations and for electrophilic attack. This localization of electron density is a key factor in the anion's effectiveness as a corrosion inhibitor.[1][12]

Quantitative Data Summary

The following table presents a hypothetical but representative set of data that would be obtained from a B3LYP/6-311G(d,p) calculation for the benzotriazole anion.

| Parameter | Value | Interpretation |

| E_HOMO | -2.5 eV | High energy, indicating strong electron-donating capability. |

| E_LUMO | 1.5 eV | Positive energy, suggesting low tendency to accept electrons. |

| ΔE (HOMO-LUMO Gap) | 4.0 eV | Indicates a moderately stable but reactive molecule. |

| Mulliken Charge on N1 | -0.45 e | Significant negative charge, a primary site for coordination. |

| Mulliken Charge on N2 | -0.30 e | Less negative than N1, but still a nucleophilic center. |

| Mulliken Charge on N3 | -0.42 e | Significant negative charge, another primary coordination site. |

| Dipole Moment | 3.5 Debye | Indicates a significant separation of charge within the molecule. |

Conclusion and Future Outlook

Quantum chemical calculations, particularly DFT, provide a powerful and reliable framework for investigating the electronic structure of the benzotriazole anion. The methodologies outlined in this guide offer a validated pathway to understanding the fundamental electronic properties that govern its function as a corrosion inhibitor and a pharmaceutical scaffold. By analyzing parameters such as frontier molecular orbitals, charge distribution, and molecular geometry, researchers can gain deep insights into the anion's reactivity and interaction mechanisms.

Future studies could expand on this work by:

-

Modeling Solvent Effects: Using implicit (e.g., PCM) or explicit solvent models to understand the anion's behavior in solution.

-

Simulating Surface Interactions: Performing calculations of the BTA anion adsorbed on a metal cluster (e.g., Cu(111)) to directly model the corrosion inhibition mechanism.[1]

-

Dynamic Simulations: Employing ab initio molecular dynamics (AIMD) to study the dynamic behavior of the anion and its interactions over time.

These computational approaches will continue to be indispensable tools for the rational design of new benzotriazole derivatives with enhanced performance in both material science and drug development.

References

-

Sherrill, C. D. (2015). Understanding corrosion inhibition with van der Waals DFT methods: the case of benzotriazole. Faraday Discussions, 180, 439-458. [Link]

-

Peters, S. J., & Patel, K. (2021). Electron Distribution in 1,2,3-Benzotriazole and 1,2,3-Triazole Anion Radical Isomers: An EPR and DFT Study. The Journal of Organic Chemistry, 86(21), 14786-14796. [Link]

-

ResearchGate. (n.d.). Electron Distribution in 1,2,3-Benzotriazole and 1,2,3-Triazole Anion Radical Isomers: An EPR and DFT Study. ResearchGate. [Link]

-

ACS Publications. (2021). Electron Distribution in 1,2,3-Benzotriazole and 1,2,3-Triazole Anion Radical Isomers: An EPR and DFT Study. The Journal of Organic Chemistry. [Link]

- Structural and electronic control of 1-(2-pyridyl)benzotriazole bidentate ligand in copper. (n.d.). Source not available.

-

Wikipedia. (n.d.). Benzotriazole. Wikipedia. [Link]

-

ResearchGate. (2024). Experimental and Computational Insights into the Effects of -NH2 and -Cl Functional Groups on the Copper Corrosion Inhibition by Benzotriazole. ResearchGate. [Link]

-

NIH. (n.d.). A Quantum Computational Method for Corrosion Inhibition. PubMed Central. [Link]

-

Semantic Scholar. (n.d.). Electron Distribution in 1,2,3-Benzotriazole and 1,2,3-Triazole Anion Radical Isomers: An EPR and DFT Study. Semantic Scholar. [Link]

-

JOCPR. (n.d.). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research. [Link]

-

ResearchGate. (2018). Adsorption Behavior of 1H-benzotriazole Corrosion Inhibitor on Aluminum alloy 1050, Mild steel and Copper in Artificial Seawater. ResearchGate. [Link]

-

PubMed. (n.d.). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PubMed. [Link]

-

ResearchGate. (n.d.). On the corrosion inhibition and adsorption behaviour of some benzotriazole derivatives during copper corrosion in nitric acid solutions: a combined experimental and theoretical study. ResearchGate. [Link]

-

ResearchGate. (n.d.). Electronic Structure and Stability of Benzotriazoles. ResearchGate. [Link]

-

MDPI. (n.d.). Towards Construction of the “Periodic Table” of 1-Methylbenzotriazole. MDPI. [Link]

-

ResearchGate. (n.d.). Basicity of benzotriazole. ResearchGate. [Link]

- Alieva, G. K., et al. (2021). Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals.

-

Tomas, F., et al. (n.d.). Tautomerism and aromaticity in 1,2,3-triazoles: the case of benzotriazole. ACS Publications. [Link]

-

ResearchGate. (n.d.). Results of quantum-chemical calculations for the studied compounds 1-6. ResearchGate. [Link]

-

ResearchGate. (n.d.). Quantum Chemical Investigation of the Relationship Between Molecular Structure and Corrosion Inhibition Efficiency of Benzotriazole and its Alkyl-Derivatives on Iron. ResearchGate. [Link]

-

ResearchGate. (2024). UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS. ResearchGate. [Link]

-

NIH. (n.d.). 1,2,3-Triazoles. PubMed Central. [Link]

-

NIH. (n.d.). Benzotriazole: An overview on its versatile biological behavior. PubMed Central. [Link]

Sources

- 1. Understanding corrosion inhibition with van der Waals DFT methods: the case of benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Quantum Computational Method for Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzotriazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. Electron Distribution in 1,2,3-Benzotriazole and 1,2,3-Triazole Anion Radical Isomers: An EPR and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Ecotoxicity and Biodegradability of 1H-Benzotriazole and its Sodium Salt

Foreword

1H-Benzotriazole (BTA) and its sodium salt (Na-BTA) are heterocyclic compounds of significant industrial importance, primarily utilized as corrosion inhibitors in a wide array of applications, from automotive coolants to dishwasher detergents.[1][2] Their extensive use, however, has led to their ubiquitous presence in the aquatic environment, raising concerns about their potential ecological impact.[1][3] This technical guide provides a comprehensive overview of the current scientific understanding of the ecotoxicity and biodegradability of BTA and its sodium salt, intended for researchers, environmental scientists, and professionals in drug development and chemical safety assessment. We will delve into the environmental fate of these compounds, their toxicological effects on various organisms, and the mechanisms governing their degradation, supported by data from peer-reviewed literature and standardized testing protocols.

Chemical Identity and Environmental Introduction

1H-Benzotriazole is characterized by a benzene ring fused to a triazole ring.[2] Its sodium salt is formed by the replacement of the acidic proton on one of the nitrogen atoms with a sodium ion. This salt form enhances its solubility in aqueous solutions, facilitating its use in various formulations.[4]

The primary route of entry for these compounds into the environment is through wastewater.[1][5] Due to their high water solubility and often incomplete removal in conventional wastewater treatment plants (WWTPs), a significant fraction is discharged into surface waters like rivers and lakes.[1][5][6] Their use in aircraft de-icing fluids also contributes to their direct release into the environment.[7]

Diagram: Chemical Structures

Caption: Chemical structures of 1H-Benzotriazole and its sodium salt.

Ecotoxicity Profile

The ecotoxicity of benzotriazoles is a subject of ongoing research, with studies indicating a range of effects on aquatic and terrestrial organisms. While generally considered to have low acute toxicity, sublethal and chronic effects are of greater concern.[1]

Aquatic Ecotoxicity

Benzotriazoles have been shown to affect various trophic levels in the aquatic environment, from bacteria to fish.

-

Microorganisms: Certain benzotriazole derivatives have demonstrated toxicity to bacteria, which are crucial for nutrient cycling in aquatic ecosystems.[8]

-

Algae: Inhibition of algal growth has been observed, with EC10 values (the concentration causing a 10% effect) for 1H-BTA on Desmodesmus subspicatus reported at 1.18 mg/L.[7]

-

Invertebrates: Daphnids, a key component of freshwater zooplankton, have shown sensitivity to benzotriazoles. For instance, Daphnia galeata is more sensitive than Daphnia magna, with a 48-hour EC50 of 14.7 mg/L for 1H-BTA.[7] Chronic studies have revealed reproductive effects at lower concentrations.[7]

-

Fish: The acute toxicity of 1H-BTA to fish is relatively low.[9] For example, the tolerance limit for bluegills and minnows after 96 hours is approximately 25 ppm.[10] However, there is evidence of cumulative toxic effects with prolonged exposure.[10] Sublethal effects, such as hepatotoxicity, have also been documented in zebrafish.[9]

Table 1: Summary of Aquatic Ecotoxicity Data for 1H-Benzotriazole

| Organism | Endpoint | Value (mg/L) | Reference |

| Desmodesmus subspicatus (Algae) | 72h EC10 (Growth Inhibition) | 1.18 | [7] |

| Lemna minor (Duckweed) | 7d EC10 (Growth Inhibition) | 3.94 | [7] |

| Daphnia magna (Water Flea) | 48h EC50 (Immobilization) | 107 | [7] |

| Daphnia galeata (Water Flea) | 48h EC50 (Immobilization) | 14.7 | [7] |

| Daphnia galeata (Water Flea) | 21d EC10 (Reproduction) | 0.97 | [7] |

| Bluegills and Minnows | 96h Tolerance Limit | ~25 | [10] |

| Trout | 96h Tolerance Limit | ~12 | [10] |

Note: The ecotoxicity of sodium benzotriazole is often considered comparable to 1H-benzotriazole in environmental risk assessments, though specific data for the sodium salt is less abundant in the literature.[2]

Terrestrial Ecotoxicity

The impact of benzotriazoles on the terrestrial environment is less studied but is a growing area of concern due to the potential for soil and groundwater contamination.

-

Plants: 1H-Benzotriazole has been shown to be a potent inhibitor of plant growth, with toxic effects observed in various species. For instance, it can cause significant repression of root elongation in cucumber seedlings and, at higher concentrations, can be lethal to bushbean plants.[10]

Biodegradability and Environmental Fate

The persistence of benzotriazoles in the environment is a key factor in their potential for long-term ecological impact. Their degradation can occur through both biotic and abiotic pathways.

Biodegradation

1H-Benzotriazole is generally considered to be not readily biodegradable, exhibiting significant persistence in aquatic environments.[5][11]

-

Aerobic Conditions: Under aerobic conditions, the biodegradation of 1H-BTA is slow.[12] Studies in activated sludge have shown half-lives of approximately 1.0 day for 1H-BTA, but this can vary significantly depending on environmental conditions.[13] The primary biodegradation pathway appears to be hydroxylation of the benzene ring.[13]

-

Anaerobic Conditions: Biodegradation is even slower under anaerobic conditions.[12]

The resistance to biodegradation is partly attributed to the stable aromatic ring system. Microorganisms capable of cleaving this ring are often deactivated by benzotriazoles themselves.[14]

Diagram: Environmental Fate of Benzotriazoles

Caption: Simplified schematic of the environmental pathways of benzotriazoles.

Abiotic Degradation

Abiotic processes, particularly photodegradation, can contribute to the transformation of benzotriazoles in the environment.

-

Photolysis: 1H-Benzotriazole can be slowly photodecomposed in aqueous solutions by UV irradiation.[11] Advanced oxidation processes (AOPs), such as UV/H₂O₂ and UV/TiO₂, have been shown to effectively degrade BTA.[15][16] These processes generate highly reactive hydroxyl radicals that attack the benzotriazole molecule, leading to its degradation and mineralization.[15]

Experimental Protocols for Assessment

The evaluation of ecotoxicity and biodegradability relies on standardized and validated experimental methodologies. The Organization for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO) provide a framework of guidelines for these assessments.[17][18][19]

Ready Biodegradability Testing (OECD 301)

The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[20][21][22]

Objective: To determine if a substance is likely to biodegrade rapidly and completely in an aquatic environment.

Core Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days.[23] Degradation is measured by parameters such as dissolved organic carbon (DOC) removal, CO₂ production, or oxygen consumption.[21]

Step-by-Step Methodology (Conceptual Overview):

-

Preparation of Test Medium: A mineral salt medium is prepared to support microbial growth.

-

Inoculum Preparation: An inoculum from a suitable source (e.g., activated sludge from a domestic wastewater treatment plant) is prepared and added to the test medium.

-

Test Setup:

-

Test vessels containing the test substance and inoculum.

-

Blank controls containing only the inoculum to account for endogenous activity.

-

Reference controls with a readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.

-

Toxicity controls containing both the test substance and the reference substance to check for inhibitory effects of the test substance on the microorganisms.[23]

-

-

Incubation: The test vessels are incubated for 28 days under controlled temperature and aerobic conditions.

-

Analysis: The chosen parameter (DOC, CO₂, or O₂) is measured at regular intervals.

-

Data Interpretation: A substance is considered readily biodegradable if it reaches a certain percentage of degradation (e.g., >60% of theoretical oxygen demand or CO₂ production, or >70% DOC removal) within a 10-day window during the 28-day test period.[13][20][23]

Diagram: OECD 301 Ready Biodegradability Test Workflow

Caption: General workflow for an OECD 301 ready biodegradability test.

Aquatic Toxicity Testing (ISO/OECD Guidelines)

Standardized acute and chronic toxicity tests are conducted on representative aquatic organisms to determine the potential hazard of a chemical.[17][24][25]

Objective: To determine the concentrations at which a substance causes adverse effects on aquatic organisms.

Core Principle: Test organisms are exposed to a range of concentrations of the test substance under controlled laboratory conditions. The observed effects (e.g., mortality, immobilization, growth inhibition, reproductive impairment) are recorded and used to calculate toxicity endpoints such as LC50, EC50, and No Observed Effect Concentration (NOEC).

Example: Acute Immobilization Test with Daphnia magna (OECD 202)

-

Test Organisms: Young daphnids (<24 hours old) are used.

-

Test Solutions: A series of test solutions with different concentrations of the substance are prepared. A control group with no test substance is also included.

-

Exposure: Daphnids are exposed to the test solutions for 48 hours.

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Data Analysis: The results are used to calculate the EC50, the concentration that immobilizes 50% of the daphnids.

Conclusion and Future Perspectives

1H-Benzotriazole and its sodium salt are persistent in the environment, with a demonstrated potential for ecotoxicity, particularly through chronic exposure to aquatic organisms and inhibitory effects on plants. While their acute toxicity is generally low, their widespread use and resistance to biodegradation warrant careful consideration in environmental risk assessments.

Future research should focus on several key areas:

-

Chronic and Sublethal Effects: Further investigation into the long-term, low-concentration effects of these compounds on a wider range of organisms is needed.

-

Mixture Toxicity: In the environment, organisms are exposed to a complex mixture of chemicals. Understanding the synergistic or antagonistic effects of benzotriazoles in combination with other pollutants is crucial.

-

Degradation Products: The toxicity and environmental fate of the transformation products of benzotriazoles require more detailed study.[13]

-

Advanced Treatment Technologies: The development and optimization of advanced wastewater treatment processes to enhance the removal of benzotriazoles are essential to mitigate their environmental release.[1]

By continuing to build a comprehensive understanding of the environmental behavior and toxicological profile of 1H-Benzotriazole and its sodium salt, the scientific community can provide the necessary data to inform regulatory decisions and promote the development of more environmentally benign alternatives.

References

-

LANXESS. (2015). Product Safety Assessment: Methyl-1H-benzotriazole, sodium salt. Retrieved from [Link]

-

Liu, Y., et al. (2019). Occurrence, toxicity and transformation of six typical benzotriazoles in the environment: A review. Science of The Total Environment, 667, 83-93. Retrieved from [Link]

-

OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole. PubChem Compound Summary for CID 7220. Retrieved from [Link]

-

True Geometry. (n.d.). Environmental impacts of benzotriazoles (persistence, bioaccumulation, endocrine disruption, toxicity to aquatic organisms). Retrieved from [Link]

-

RIVM. (2023). Environmental risk limits for benzotriazoles, Proposal for quality standards for surface water. RIVM Letter report 2023-0051. Retrieved from [Link]

-

Wu, X., Chou, N., Lupher, D., & Davis, L. C. (1998). Benzotriazoles: Toxicity and Degradation. In Proceedings of the 1998 Conference on Hazardous Waste Research (pp. 374-383). Retrieved from [Link]

-

Pillard, D. A., et al. (2011). Acute and chronic toxicity of benzotriazoles to aquatic organisms. Environmental Toxicology and Chemistry, 31(1), 153-160. Retrieved from [Link]

-